2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
2-[2-(Piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione is a phthalimide-derived compound characterized by a sulfonamide-linked piperidine substituent on the ethyl chain of the isoindole-1,3-dione core. The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, while the piperidine ring contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(2-piperidin-1-ylsulfonylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-12-6-2-3-7-13(12)15(19)17(14)10-11-22(20,21)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZMAPQYRMERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that isoindoline derivatives, which this compound is a part of, have been found to modulate thedopamine receptor D3 . The dopamine receptor D3 plays a crucial role in the central nervous system and is involved in a variety of neurological processes, including motor control, reward, and cognition.
Mode of Action
Isoindoline derivatives have been found to interact with the dopamine receptor d3. This interaction could potentially lead to changes in neuronal signaling and neurotransmitter release, thereby affecting various neurological processes.
Biological Activity
The compound 2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS No. 36257-55-3) is a synthetic derivative of isoindole, featuring a piperidine sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 298.38 g/mol
Anticancer Activity
Preliminary studies have indicated that the compound exhibits significant anticancer properties. A study published in MDPI highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect may be attributed to the suppression of NF-kB signaling pathways, which are crucial mediators of inflammation.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . Further studies are needed to elucidate the exact mechanisms underlying its antimicrobial effects.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Moderate activity against bacteria |
Case Study: Anticancer Mechanism
A detailed investigation into the anticancer mechanism involved treating human glioblastoma U251 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways .
Case Study: Anti-inflammatory Response
In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a marked decrease in inflammatory markers. ELISA assays confirmed that levels of TNF-alpha were significantly reduced compared to untreated controls, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structural Analogs

Key Observations :
- Electron-Withdrawing Groups: Sulfonamide (as in the target compound) and cyanophenyl substituents enhance interactions with enzyme active sites, particularly proteases and cholinesterases .
- Piperazine vs. Piperidine : Piperazinyl analogs (e.g., ) exhibit stronger acetylcholinesterase inhibition than piperidine derivatives, likely due to additional hydrogen-bonding sites .
- Sulfonamide vs.
Physicochemical Properties
- Solubility : The target compound’s sulfonamide group improves aqueous solubility compared to purely lipophilic analogs (e.g., 4-arylphenyl derivatives) but less than PEG-functionalized derivatives (e.g., 2-[2-(2-hydroxyethoxy)ethyl] analogs) .
- Metabolic Stability : Piperidine rings resist oxidative metabolism better than morpholine or pyrrolidine substituents, as seen in radiolabeled analogs .
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact .
- Avoid dust formation by handling the compound in a fume hood with HEPA filtration. For spills, use non-combustible absorbents (e.g., vermiculite) and dispose of via controlled incineration .
- Monitor airborne concentrations with real-time particulate sensors to ensure exposure remains below occupational limits (e.g., OSHA PELs) .
Q. Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C): Resolve the isoindole-dione core and piperidinylsulfonyl substituents via chemical shifts (e.g., δ 7.8–8.2 ppm for isoindole protons) .
- FT-IR: Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700–1750 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion) with <5 ppm mass accuracy .
Q. How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
Q. What are the primary degradation pathways under ambient conditions?
Methodological Answer:
Q. How to validate purity for pharmacological studies?
Methodological Answer:
- HPLC: Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Purity ≥95% by area normalization at 220 nm .
- Elemental analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced Research Questions
Q. What computational strategies predict reactivity in sulfonyl-containing derivatives?
Methodological Answer:
Q. How to resolve contradictions in reported toxicity data?
Methodological Answer:
Q. What experimental design optimizes reaction yields in derivative synthesis?
Methodological Answer:
- Box-Behnken design (BBD): Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF/DMF) to model nonlinear interactions .
- Response surface methodology (RSM): Identify optimal conditions via desirability function (e.g., 85% yield at 80°C, 10 mol% catalyst) .
Q. How does the piperidinylsulfonyl group influence binding to biological targets?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

